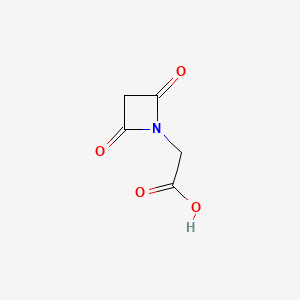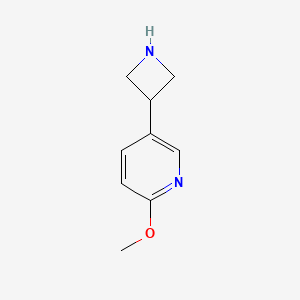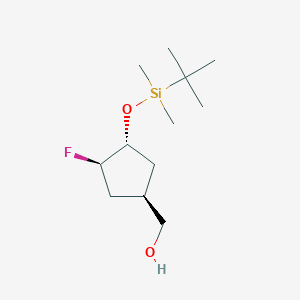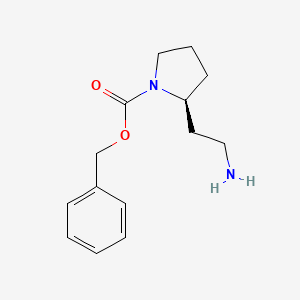![molecular formula C11H17NO B13324447 3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine](/img/structure/B13324447.png)
3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bicyclo[221]hept-5-en-2-yl)morpholine is a chemical compound characterized by a bicyclic structure fused with a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with morpholine under specific conditions. One common method includes the Mannich reaction, where bicyclo[2.2.1]hept-5-en-2-ylmethanol reacts with secondary amines like morpholine in the presence of formaldehyde . The reaction is usually carried out at elevated temperatures (78-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert double bonds into single bonds.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Epoxides: Formed from oxidation reactions.
Hydrogenated derivatives: Resulting from reduction reactions.
Substituted morpholines: Produced through nucleophilic substitution.
科学的研究の応用
3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for treating various diseases.
作用機序
The mechanism of action of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it may act as a competitive antagonist at certain receptor sites, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Bicyclo[2.2.1]hept-5-en-2-yl-methanol
- Bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfone
- Bicyclo[2.2.1]hept-5-en-2-one
Uniqueness
3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine stands out due to its combination of a bicyclic structure with a morpholine ring, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential use in multiple scientific fields make it a compound of significant interest .
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
3-(2-bicyclo[2.2.1]hept-5-enyl)morpholine |
InChI |
InChI=1S/C11H17NO/c1-2-9-5-8(1)6-10(9)11-7-13-4-3-12-11/h1-2,8-12H,3-7H2 |
InChIキー |
BVMZTHBJTPMVCP-UHFFFAOYSA-N |
正規SMILES |
C1COCC(N1)C2CC3CC2C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


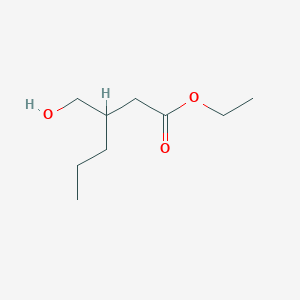
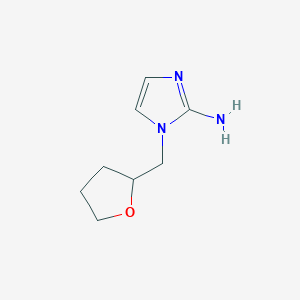


![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13324400.png)
![(2S)-2-tert-butoxy-2-[4-(4,4-dimethylcyclohexen-1-yl)-2-methyl-5-(4-pyridyl)-3-thienyl]acetic acid](/img/structure/B13324403.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine](/img/structure/B13324411.png)
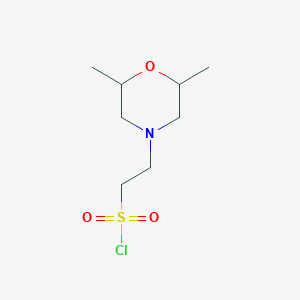
![5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13324430.png)
